molecular formula C15H14BrNO4S B603435 2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 1206080-28-5

2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B603435
CAS No.: 1206080-28-5
M. Wt: 384.2g/mol
InChI Key: QFHWWRGUCFXDJJ-UHFFFAOYSA-N
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Description

2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is a complex organic compound characterized by the presence of a sulfonamide group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The brominated intermediate is then subjected to sulfonylation using appropriate sulfonyl chloride reagents under controlled conditions. The final step involves the coupling of the sulfonylated intermediate with benzoic acid derivatives through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Shares the brominated benzoic acid structure but lacks the sulfonamide group.

    5-Bromo-2-chloro-4-methylbenzenesulfonamide: Contains a similar sulfonamide group but with different substituents on the aromatic ring.

Uniqueness

2-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its brominated aromatic ring and sulfonamide group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1206080-28-5

Molecular Formula

C15H14BrNO4S

Molecular Weight

384.2g/mol

IUPAC Name

2-[(5-bromo-2,4-dimethylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14BrNO4S/c1-9-7-10(2)14(8-12(9)16)22(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

QFHWWRGUCFXDJJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br)C

Origin of Product

United States

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